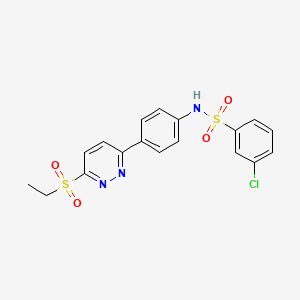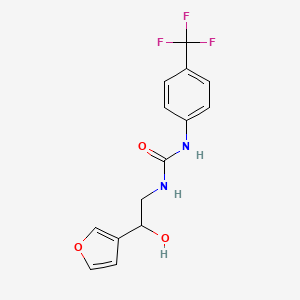![molecular formula C11H13ClN2 B2826723 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1467268-86-5](/img/structure/B2826723.png)
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyridin-2-yl)-2-azabicyclo[221]heptane is a compound of significant interest in the field of organic chemistry It is structurally characterized by a bicyclic framework with a pyridine ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane can be achieved through various methods. One of the most efficient methods involves the use of classical organic reactions. The synthetic route typically starts with the preparation of 1-nitropentan-4-one, which is then subjected to a series of reactions including reduction, cyclization, and chlorination to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a preparative-scale method. This method utilizes readily available reagents and solvents, and does not require expensive catalysts. The process involves optimizing the reaction conditions at each stage to maximize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interaction with neuronal nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research.
Medicine: Due to its analgesic properties, it is explored as a potential non-narcotic pain reliever.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with neuronal nicotinic acetylcholine receptors. It acts as an agonist at these receptors, leading to the activation of ion channels and subsequent neuronal signaling. This interaction is responsible for its analgesic effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Epibatidine: A structurally similar compound known for its potent analgesic properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activities.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine ring structure and are studied for their biological activities.
Uniqueness
What sets 2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane apart from these similar compounds is its specific substitution pattern and its unique interaction with neuronal nicotinic acetylcholine receptors. This makes it a valuable compound in the development of new analgesics and neurobiological research tools.
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-2-4-11(13-6-9)14-7-8-1-3-10(14)5-8/h2,4,6,8,10H,1,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSDKRZRCYIRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)
![N'-(2-ethylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2826646.png)





![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2826659.png)


